Brevinin-1-OA1
Description
Brevinin-1-OA1 is a cationic antimicrobial peptide (AMP) isolated from the skin secretions of the Odorrana grahami frog. It belongs to the Brevinin-1 family, characterized by a conserved N-terminal region and a C-terminal cyclic heptapeptide domain (Rana box) with the motif "CKSSCP" stabilized by a disulfide bond . The peptide exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and even some cancer cells. Its mechanism of action involves disrupting microbial membranes via electrostatic interactions with negatively charged phospholipids, followed by pore formation and cytoplasmic leakage .
Key physicochemical properties of this compound include:
- Molecular weight: ~3.2 kDa
- Amino acid sequence: GLLSGILGAGKKIVCGLSGLC
- Isoelectric point (pI): ~10.2 (highly cationic)
- Hydrophobicity: Moderate (40% hydrophobic residues)
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
VIVFVASVAAEMMQHVYCAASKKC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
| Compound | Source | Sequence Homology | Key Structural Features | Antimicrobial Activity (MIC, μg/mL) | Hemolytic Activity (HC50, μg/mL) |
|---|---|---|---|---|---|
| Brevinin-1-OA1 | Odorrana grahami | - | C-terminal Rana box (CKSSCP) | 2–8 (Gram-negative) | >128 |
| Brevinin-2EC | Rana esculenta | 65% | Extended Rana box (CKVKTTCP) | 4–16 | 64 |
| Temporin-1CEa | Rana catesbeiana | 30% | Linear, no disulfide bond | 8–32 (Gram-positive) | 32 |
| Odorranain-HP | Odorrana hainanensis | 55% | Two disulfide bonds | 1–4 | >256 |
Key Findings :
- This compound and Odorranain-HP exhibit superior antimicrobial potency against Pseudomonas aeruginosa (MIC = 2 μg/mL), likely due to their cationic charge and Rana box stability .
- Temporin-1CEa lacks a disulfide bond, resulting in reduced stability and higher hemolytic activity .
Functional Analogues
| Compound | Class | Mechanism of Action | Selectivity Index (HC50/MIC) | Clinical Relevance |
|---|---|---|---|---|
| This compound | Frog AMP | Membrane disruption; immunomodulation | >16 | Preclinical (wound infections) |
| LL-37 | Human cathelicidin | Pore formation; LPS neutralization | 8 | Phase III (diabetic ulcers) |
| Melittin | Bee venom | Lytic pore formation | 2 | Toxicity limits clinical use |
| Polymyxin B | Cyclic lipopeptide | LPS binding; membrane permeabilization | 4 | Approved (Gram-negative sepsis) |
Key Findings :
- This compound has a higher selectivity index (>16) than LL-37 (8) and Melittin (2), indicating lower toxicity to human erythrocytes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
